An In-depth Technical Guide to the Physical Properties of 2-Chlorocyclohex-1-enecarbaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Chlorocyclohex-1-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Chlorocyclohex-1-enecarbaldehyde (CAS No. 1680-73-5). The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. While experimental data for some properties are available, others are based on computational predictions and should be interpreted accordingly.
Core Physical Properties
2-Chlorocyclohex-1-enecarbaldehyde is a halogenated unsaturated aldehyde with a molecular formula of C₇H₉ClO.[1] Its structure, featuring a chlorine atom and a formyl group attached to a cyclohexene ring, makes it a reactive intermediate in organic synthesis.
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of 2-Chlorocyclohex-1-enecarbaldehyde. It is important to note that there is a discrepancy in the reported physical state of this compound at room temperature, with some sources describing it as a solid and others implying it is a liquid by providing a boiling point. This may be due to variations in purity or polymorphic forms.
| Property | Value | Remarks |
| Molecular Formula | C₇H₉ClO | [1] |
| Molecular Weight | 144.60 g/mol | [1] |
| Boiling Point | 88-90 °C at 11 Torr | |
| Melting Point | Not available | Data not found in the searched literature. |
| Density | 1.13 g/cm³ | Predicted value. |
| Refractive Index | 1.5198 | Measured at 20 °C. |
| Water Solubility | 1.4 g/L | Slightly soluble at 25 °C. |
| XLogP3-AA | 1.8 | Computed log P value, indicating moderate lipophilicity.[1] |
Spectroscopic Data
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¹H NMR: An aldehydic proton signal (CHO) typically appears in the downfield region (δ 9-10 ppm). Protons on the cyclohexene ring would be expected in the olefinic (δ 5-7 ppm) and aliphatic (δ 1-3 ppm) regions.
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¹³C NMR: The carbonyl carbon of the aldehyde would resonate significantly downfield (δ 190-200 ppm). The sp² carbons of the double bond would appear in the range of δ 120-150 ppm, and the sp³ carbons of the ring would be found further upfield.
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Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. A C=C stretching vibration for the alkene should be present around 1640 cm⁻¹, and C-H stretching vibrations for the aldehyde and the ring would also be observed.
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of 2-Chlorocyclohex-1-enecarbaldehyde were not found, this section provides detailed, generalized methodologies for the key experiments.
Synthesis and Purification via Vilsmeier-Haack Reaction
A common method for the synthesis of α-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction. This involves the formylation of a ketone using a Vilsmeier reagent, which is typically prepared from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).
Protocol:
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Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to an excess of N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.
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Formylation: Cyclohexanone, dissolved in a suitable solvent like DMF, is then added to the prepared Vilsmeier reagent at a controlled temperature.
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Reaction Quench and Work-up: The reaction mixture is stirred for a specified period, after which it is carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium acetate or sodium carbonate) to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.
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Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Determination of Boiling Point at Reduced Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.
Protocol:
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A small amount of the purified liquid is placed in a distillation flask equipped with a magnetic stirrer or boiling chips.
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The flask is connected to a vacuum distillation apparatus, which includes a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.
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The system is evacuated to the desired pressure, which is monitored by the manometer.
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The flask is heated gently. The temperature of the vapor is measured with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
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The temperature at which a steady condensation of the liquid is observed in the condenser at the recorded pressure is the boiling point at that pressure.
Measurement of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic physical property of a substance. An Abbe refractometer is commonly used for this measurement.
Protocol:
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The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
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A few drops of the liquid sample are placed on the surface of the measuring prism.
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The prisms are closed and locked. For accurate measurements, the temperature of the prisms is controlled by a circulating water bath, typically set to 20.0 °C.
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Light is directed through the sample, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.
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The compensator is adjusted to remove any color fringes from the dividing line.
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The refractometer is adjusted so that the sharp dividing line is centered on the crosshairs of the eyepiece.
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The refractive index is then read directly from the instrument's scale.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the synthesis and characterization of the physical properties of 2-Chlorocyclohex-1-enecarbaldehyde.
Caption: Workflow for Synthesis and Physical Property Determination.
